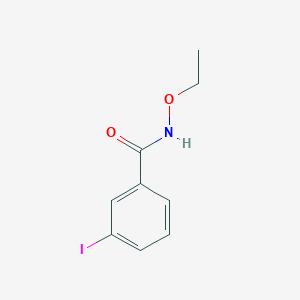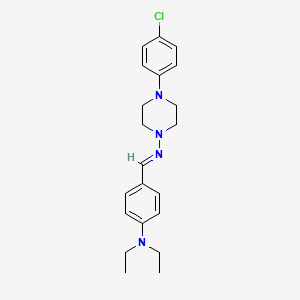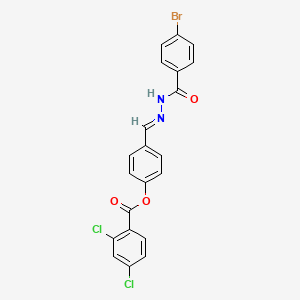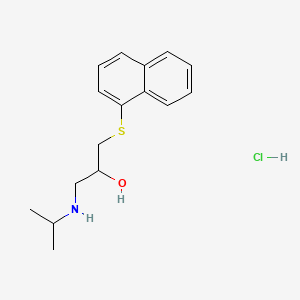![molecular formula C20H18N2O3 B15081890 3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15081890.png)
3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound with the molecular formula C20H18N2O3 It is characterized by the presence of a benzoylamino group attached to a pyrrole ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the condensation of benzoylglycine with 3,4-dimethoxybenzaldehyde to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoylamino and pyrrole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Mécanisme D'action
The mechanism of action of 3-[1-(benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. The benzoylamino and pyrrole groups may facilitate binding to proteins or enzymes, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[1-(1-Naphthyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 3-[1-(2-Methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 3-(5-Phenylisoxazol-3-yl)propanoic acid
- 3-(3-Chloroisoxazol-5-yl)propanoic acid
- 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
Uniqueness
3-[1-(Benzoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoylamino and pyrrole groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C20H18N2O3 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-(1-benzamido-5-phenylpyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O3/c23-19(24)14-12-17-11-13-18(15-7-3-1-4-8-15)22(17)21-20(25)16-9-5-2-6-10-16/h1-11,13H,12,14H2,(H,21,25)(H,23,24) |
Clé InChI |
DEHAKGIXOCLKJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(N2NC(=O)C3=CC=CC=C3)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15081816.png)
![N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15081818.png)




![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15081835.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081838.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15081844.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)
![9-Chloro-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081865.png)
![1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B15081873.png)
